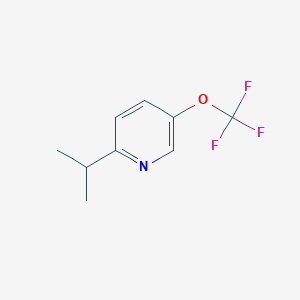
2-Isopropyl-5-(trifluoromethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-5-(trifluoromethoxy)pyridine is an organic compound with the molecular formula C9H10F3NO It is a pyridine derivative characterized by the presence of an isopropyl group at the 2-position and a trifluoromethoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of 2-Isopropyl-5-(trifluoromethoxy)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-5-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
2-Isopropyl-5-(trifluoromethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound can be used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-(trifluoromethoxy)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 5-(Trifluoromethoxy)pyridine-2-carboxylic acid
Comparison: Compared to similar compounds, 2-Isopropyl-5-(trifluoromethoxy)pyridine is unique due to the presence of both the isopropyl and trifluoromethoxy groups. These groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule in various research applications .
Properties
Molecular Formula |
C9H10F3NO |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
2-propan-2-yl-5-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C9H10F3NO/c1-6(2)8-4-3-7(5-13-8)14-9(10,11)12/h3-6H,1-2H3 |
InChI Key |
YRLGNFSYNYMKSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


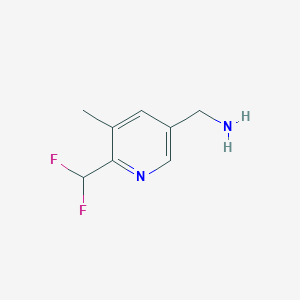
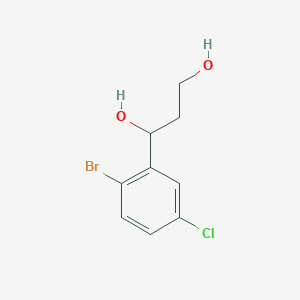
![4-(3,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine](/img/structure/B13664726.png)
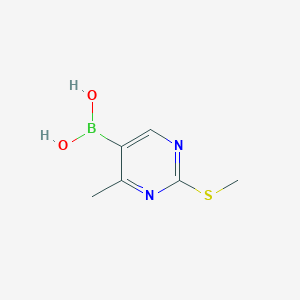
![6-(Methylthio)thiazolo[5,4-C]pyridazine](/img/structure/B13664740.png)
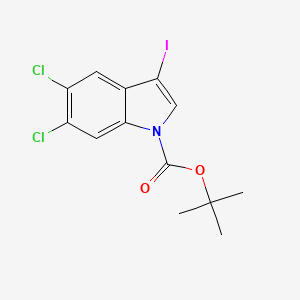
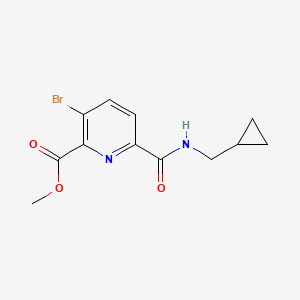
![2-(2,4-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13664759.png)
![2-(Furan-2-yl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13664764.png)
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine hydrochloride](/img/structure/B13664765.png)

![2,2',7,7'-Tetrabromospiro[fluorene-9,9'-xanthene]](/img/structure/B13664773.png)

![2-(3-Bromophenyl)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B13664786.png)
